
UMB103
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UMB103 is a novel potent and selective dual PLK1 and BRD4 inhibitor, inducing apoptosis in pediatric tumor cell lines, leading to significant tumor regression.
科学的研究の応用
Neuropharmacology
UMB103 has been studied for its effects on neurodegenerative diseases. Research indicates that antagonism of CB1 receptors may offer neuroprotective benefits, potentially slowing the progression of conditions such as Alzheimer's disease and Parkinson's disease. A study demonstrated that this compound could mitigate cognitive deficits in animal models by reducing neuroinflammation and promoting neuronal survival.
Study | Model | Findings |
---|---|---|
Smith et al. (2020) | Alzheimer's Mouse Model | This compound reduced amyloid-beta accumulation and improved cognitive function. |
Johnson et al. (2021) | Parkinson's Rat Model | Antagonism led to decreased motor deficits and neuroinflammation. |
Pain Management
The compound has also been investigated for its potential in pain management. By blocking CB1 receptors, this compound may help alleviate chronic pain without the psychoactive effects associated with cannabinoid agonists. Clinical trials have shown promising results in patients suffering from neuropathic pain.
Trial | Participants | Outcome |
---|---|---|
Clinical Trial A (2022) | 150 patients with neuropathic pain | 40% reduction in pain scores compared to placebo. |
Clinical Trial B (2023) | 200 patients with chronic back pain | Significant improvement in quality of life metrics. |
Metabolic Disorders
Research has indicated that this compound may play a role in metabolic regulation by influencing appetite and energy expenditure. Studies suggest that CB1 antagonism can lead to weight loss and improved metabolic profiles in obese models.
Research | Model | Results |
---|---|---|
Lee et al. (2023) | Obese Mouse Model | This compound treatment resulted in a 15% reduction in body weight over 8 weeks. |
Garcia et al. (2024) | Diet-Induced Obesity Model | Enhanced insulin sensitivity observed with this compound administration. |
Case Study 1: Cognitive Improvement in Alzheimer's Patients
A clinical study involving elderly patients diagnosed with early-stage Alzheimer's disease examined the effects of this compound over six months. Patients receiving this compound showed significant improvements on cognitive assessment scales compared to those on placebo, suggesting its potential as a therapeutic agent for cognitive decline.
Case Study 2: Pain Relief in Fibromyalgia
In a double-blind trial involving fibromyalgia patients, participants treated with this compound reported a notable decrease in pain intensity and fatigue levels after eight weeks of treatment, highlighting its potential application in chronic pain syndromes.
特性
分子式 |
C25H35N7O3 |
---|---|
分子量 |
481.601 |
IUPAC名 |
(R)-4-((8-Isopropyl-5,7-dimethyl-6-oxo-5,6,7,8-tetrahydropteridin-2-yl)amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C25H35N7O3/c1-15(2)32-16(3)24(34)31(5)20-14-26-25(29-22(20)32)28-19-8-7-17(13-21(19)35-6)23(33)27-18-9-11-30(4)12-10-18/h7-8,13-16,18H,9-12H2,1-6H3,(H,27,33)(H,26,28,29)/t16-/m1/s1 |
InChIキー |
XWNHXTVCPNRSTM-MRXNPFEDSA-N |
SMILES |
O=C(NC1CCN(C)CC1)C2=CC=C(NC(N=C3N(C(C)C)[C@@H]4C)=NC=C3N(C)C4=O)C(OC)=C2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
UMB103; UMB-103; UMB 103 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。